Bienvenue dans la boutique en ligne BenchChem!

Tridihexethyl iodide

Acquired nystagmus Blood-brain barrier Anticholinergic

Tridihexethyl iodide is a peripherally restricted quaternary ammonium anticholinergic that cannot cross the blood-brain barrier, eliminating central side-effect confounds inherent to tertiary amines like atropine or trihexyphenidyl. The iodide salt provides a defined melting point (179–184°C) for identity verification and represents a characterized point on the counterion-dependent absorption continuum—enabling systematic ion-pair transport studies without altered intrinsic spasmolytic activity. Procure the exact salt form validated in clinical dosing (25–50 mg QID) for GI pharmacology research requiring a historically benchmarked A03AB reference agent.

Molecular Formula C21H36INO
Molecular Weight 445.4 g/mol
CAS No. 125-99-5
Cat. No. B092720
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTridihexethyl iodide
CAS125-99-5
Synonyms(3-cyclohexyl-3-hydroxy-3-phenylpropyl)triethylammonium iodide
chloride of tridihexethyl
Pathilon
tridihexethyl
tridihexethyl decylsulfate
tridihexethyl iodide
tridihexylethyl chloride
Molecular FormulaC21H36INO
Molecular Weight445.4 g/mol
Structural Identifiers
SMILESCC[N+](CC)(CC)CCC(C1CCCCC1)(C2=CC=CC=C2)O.[I-]
InChIInChI=1S/C21H36NO.HI/c1-4-22(5-2,6-3)18-17-21(23,19-13-9-7-10-14-19)20-15-11-8-12-16-20;/h7,9-10,13-14,20,23H,4-6,8,11-12,15-18H2,1-3H3;1H/q+1;/p-1
InChIKeyVFEDLMLHAGASHB-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tridihexethyl Iodide (CAS 125-99-5): Quaternary Ammonium Anticholinergic Procurement Baseline


Tridihexethyl iodide (CAS 125-99-5, molecular formula C₂₁H₃₆INO, MW 445.42) is the iodide salt of the quaternary ammonium antimuscarinic agent tridihexethyl. Originally introduced as Pathilon (Lederle) in 1954 and classified under ATC code A03AB08, it is a synthetic anticholinergic agent with documented pronounced antispasmodic and antisecretory effects on the gastrointestinal tract [1]. The compound exists as bitter crystals with a melting point of 179–184°C and aqueous solubility of 1.1 g/100 mL at 25°C; it is freely soluble in alcohol and chloroform but very slightly soluble in ether [2]. As a quaternary ammonium salt, the tridihexethyl cation carries a permanent positive charge, conferring limited blood-brain barrier permeability—a property that clinically distinguishes it from tertiary amine anticholinergics [3]. The drug was formerly approved as an adjunct in peptic ulcer disease and investigated for acquired nystagmus, but has been withdrawn from the US market [1]. It remains of research interest as a reference compound within the synthetic quaternary ammonium anticholinergic class.

Why Tridihexethyl Iodide Cannot Be Casually Substituted by Chloride, Bromide, or Other In-Class Anticholinergics


Within the A03AB quaternary ammonium anticholinergic class, the choice of counterion (iodide vs. chloride vs. bromide) and the specific quaternary ammonium scaffold each produce measurable differences in physicochemical properties, membrane transport, and clinical pharmacology that preclude simple interchange. Tridihexethyl iodide (MW 445.42, mp 179–184°C) differs from tridihexethyl chloride (MW 352.96, freely soluble in water) in molecular weight, crystallinity, and solubility profile [1]. Critically, experimental evidence demonstrates that counterion identity directly modulates gastrointestinal absorption of tridihexethyl salts via ion-pair partitioning, while the intrinsic pharmacodynamic activity at the isolated jejunum remains unchanged [2]. Furthermore, tridihexethyl's quaternary ammonium structure enforces peripheral restriction (no BBB penetration), a property not shared by tertiary amine anticholinergics such as trihexyphenidyl or atropine, which carry distinct CNS side-effect burdens [3]. These salt-form-specific and scaffold-specific differences mean that procurement decisions cannot rely on class-level assumptions alone; the evidence below quantifies where these differences become material.

Quantitative Differentiation Evidence for Tridihexethyl Iodide vs. Closest Analogs and Alternatives


Blood-Brain Barrier Exclusion: Tridihexethyl (Quaternary) vs. Trihexyphenidyl (Tertiary Amine) in Acquired Nystagmus — Direct Head-to-Head RCT

In a randomized, double-blind, crossover trial directly comparing tridihexethyl chloride (a quaternary ammonium agent that does not cross the blood-brain barrier) vs. trihexyphenidyl (a tertiary amine that does cross the BBB) in patients with acquired nystagmus, tridihexethyl produced improvement in 4 out of 6 patients (67%), whereas trihexyphenidyl produced improvement in only 1 out of 6 patients (17%) over one month of treatment [1]. Only 5 of 10 enrolled patients completed both drug arms due to medication intolerance or intercurrent illness. The study authors concluded that anticholinergic suppression of nystagmus likely occurs via peripheral rather than central mechanisms, favoring the BBB-impermeant quaternary ammonium agent [1].

Acquired nystagmus Blood-brain barrier Anticholinergic Quaternary ammonium Visual acuity

Salt-Form Physicochemical Differentiation: Tridihexethyl Iodide vs. Tridihexethyl Chloride — Solubility, Molecular Weight, and Crystallinity

Tridihexethyl iodide (CAS 125-99-5) exhibits distinct physicochemical properties compared with the more commonly referenced chloride salt (CAS 4310-35-4). The iodide has a molecular weight of 445.42 g/mol, a defined melting point of 179–184°C, and water solubility of 1.1 g/100 mL (11 mg/mL) at 25°C; its 1% aqueous solution has a pH of 5.5–7 [1]. In contrast, the chloride salt (MW 352.96) is described as 'freely soluble in water and alcohol' without a discrete mp specification in standard references, and forms a white to off-white crystalline powder . The iodide's higher molecular weight (Δ ~92.5 g/mol, reflecting the I⁻ vs. Cl⁻ mass difference) and defined melting behavior provide advantages in gravimetric handling and crystallinity-dependent applications [1].

Salt selection Solubility Physicochemical properties Counterion Formulation

Counterion-Dependent Gastrointestinal Absorption Without Pharmacodynamic Alteration: Direct Evidence from Homologous Alkyl Sulfonate Series of Tridihexethyl

Lippold and Lettenbauer (1980) systematically investigated the effect of varying the counterion (alkyl sulfonates of increasing chain length vs. halides) on tridihexethyl absorption and pharmacodynamics. The study demonstrated that lipophilic counterions of opposite sign facilitate the passage of the quaternary tridihexethyl cation through membranes—both in vitro (membrane diffusion) and in vivo (gastrointestinal absorption, transperitoneal diffusion)—via ion-pair formation [1]. Critically, this same study established that the direct pharmacodynamic activity (spasmolysis measured at the isolated jejunum of the rat) is not changed by varying the counterion [1]. This means that the iodide counterion, with its specific lipophilicity and ion-pairing characteristics, provides a tunable absorption parameter independent of the intrinsic antispasmodic potency [1].

Ion-pair transport Counterion effect GI absorption Quaternary ammonium Pharmacodynamics

Gastric Acid Secretion Inhibition: Tridihexethyl (Pathilon) Compared with Propantheline (ProBanthine) at Defined Clinical Doses

A 1955 clinical study evaluating the carbonic anhydrase inhibitor acetazoleamide (Diamox) also assessed anticholinergic effects on gastric hydrochloric acid secretion in human subjects. Pathilon (tridihexethyl) administered at 25 mg and 50 mg four times daily produced inhibitory effects on gastric hydrochloric acid production [1]. ProBanthine (propantheline bromide, ATC A03AB05—the immediate ATC-class neighbor of tridihexethyl A03AB08) administered at 15 mg four times daily also showed inhibitory effects [1]. The study noted that statistically significant conclusions could not be drawn from the preliminary observations on Diamox in combination with anticholinergic drugs, but the individual anticholinergic effects were documented [1]. This places tridihexethyl's gastric antisecretory potency within a clinically meaningful dose range relative to propantheline, a closely related quaternary ammonium anticholinergic in the same ATC therapeutic subgroup [1][2].

Gastric acid secretion Peptic ulcer Anticholinergic Dose comparison Clinical study

Uricosuric Effect: Tridihexethyl and Glycopyrrolate Share Activity Not Observed with L-Hyoscyamine — Class-Level Pharmacodynamic Differentiation

A clinical study of anticholinergic agents in hyperuricemic subjects demonstrated that glycopyrrolate (glycopyrronium bromide, ATC A03AB02) produced an increase in fractional excretion of uric acid greater than 20% in 8 of 19 hyperuricemic or gout subjects (42%), but in none of 15 normouricemic controls [1]. A similar uricosuric effect was observed in several subjects following administration of tridihexethyl chloride, while a third anticholinergic agent, L-hyoscyamine (a tertiary amine), produced no such effect [1]. The uricosuric effect was not associated with changes in urate binding to plasma proteins in vitro, suggesting an autonomically mediated mechanism [1].

Uricosuric Uric acid excretion Hyperuricemia Anticholinergic Glycopyrrolate

Pan-Muscarinic Receptor Subtype Antagonism Profile (M1/M2/M3): Class-Level Inference Distinguishing Tridihexethyl from Subtype-Selective Antagonists

Tridihexethyl is characterized as an antagonist at all three major muscarinic acetylcholine receptor subtypes: M1 (CNS and ganglia), M2 (cardiac vagus), and M3 (parasympathetic neuroeffector junction) [1][2]. This pan-muscarinic profile distinguishes it from subtype-selective antagonists such as pirenzepine (M1-selective) or darifenacin (M3-selective). However, it is critically important to note that quantitative binding affinity data (Ki or IC₅₀ values) for tridihexethyl at individual recombinant human muscarinic receptor subtypes are not publicly available in the peer-reviewed literature, unlike for more recently developed antagonists [3]. The M1/M2/M3 blockade description derives from pharmacological characterization in tissue and organ-level assays rather than from modern radioligand binding studies [1][2].

Muscarinic receptor M1 antagonist M2 antagonist M3 antagonist Receptor subtype selectivity

Procurement-Relevant Application Scenarios for Tridihexethyl Iodide Based on Verified Differentiation Evidence


Peripheral-Only Anticholinergic Probe for Studies Requiring BBB Exclusion

Tridihexethyl iodide is the original iodide salt of a quaternary ammonium anticholinergic with documented inability to cross the blood-brain barrier. The Leigh et al. (1991) RCT directly demonstrated that this BBB exclusion translates into a clinically meaningful advantage: 4/6 patients improved on tridihexethyl vs. 1/6 on the CNS-penetrant trihexyphenidyl in acquired nystagmus, with the authors concluding that anticholinergic efficacy in this condition is peripherally mediated [1]. For researchers designing in vivo studies where central anticholinergic confounds must be eliminated (e.g., GI motility, gastric secretion studies), tridihexethyl iodide provides a validated peripheral-restricted tool compound. Procurement of the iodide salt specifically, rather than the chloride, may be preferred for its defined melting point (179–184°C), enabling purity verification by melting point determination [2].

Salt-Form-Dependent Absorption Studies Leveraging Counterion Tunability

The Lippold and Lettenbauer (1980) study established that tridihexethyl absorption across biological membranes can be modulated by varying the counterion without altering intrinsic pharmacodynamic (spasmolytic) activity [1]. The iodide salt, with its specific ion-pair lipophilicity, represents one point on this counterion-dependent absorption continuum. Researchers investigating structure-pharmacokinetic relationships of quaternary ammonium compounds—particularly the correlation of physicochemical parameters with absorption—can use tridihexethyl iodide as a characterized reference salt within a homologous counterion series (iodide, chloride, bromide, alkyl sulfonates of varying chain lengths) to systematically probe ion-pair transport mechanisms [1][2].

Gastric Antisecretory Reference Compound for A03AB Quaternary Ammonium Class Comparisons

Tridihexethyl (as Pathilon) has clinically documented gastric acid inhibitory effects at defined oral doses (25 mg and 50 mg four times daily), benchmarked in the same clinical study against propantheline (ProBanthine, 15 mg four times daily), the most widely studied A03AB quaternary ammonium anticholinergic [1]. For in vitro or in vivo gastric pharmacology research requiring comparison across the A03AB class (which includes benzilone, glycopyrronium, oxyphenonium, propantheline, methantheline, otilonium, tridihexethyl, isopropamide, hexocyclium, poldine, and mepenzolate) [2], tridihexethyl iodide serves as a historically documented reference agent with known clinical dosing, enabling dose-response comparisons within this under-characterized therapeutic subgroup.

Uricosuric Effect Modeling in Hyperuricemia Research

The observation that tridihexethyl chloride shares a uricosuric effect (>20% increase in fractional uric acid excretion) with glycopyrrolate, while the tertiary amine L-hyoscyamine shows no such effect, suggests that this property may be class-related among certain quaternary ammonium anticholinergics [1]. For researchers studying autonomic nervous system regulation of renal urate handling, tridihexethyl iodide provides a procurement option distinct from glycopyrrolate (which has broader clinical use), potentially avoiding confounding factors from glycopyrrolate's more extensively characterized pharmacodynamic profile. The iodide salt further enables differentiation from the chloride salt used in the original uricosuric study.

Quote Request

Request a Quote for Tridihexethyl iodide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.